![molecular formula C8H14N2O B2382317 1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one CAS No. 1547035-15-3](/img/structure/B2382317.png)

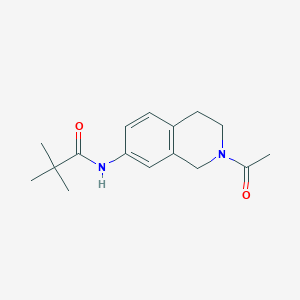

1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one” is a type of polyfunctional hexahydropyrrolo[3,4-b]pyrrole . These compounds are the core of numerous compounds with various useful properties. For example, they are used as optoelectronic materials, pigments for varied purposes, and are characterized by a variety of biological activities .

Synthesis Analysis

A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . A highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .Chemical Reactions Analysis

The chemical reactions involving hexahydropyrrolo[3,4-b]pyrroles are complex and involve multiple steps. The most common strategy for its construction from non-cyclic precursors is based on a multistage synthesis of N-alkenyl tethered aldehydes, which are further subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .Applications De Recherche Scientifique

Optoelectronic Materials

Bicyclic pyrrolopyrroles, including hexahydropyrrolo[3,4-b]pyrroles, serve as essential components in optoelectronic devices. Their unique electronic properties make them suitable for applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors .

Pigments

The compound can be employed as a pigment in various contexts. Its chemical structure allows for tunable color properties, making it useful in inks, coatings, and plastics. Researchers continue to explore its potential as a vivid and stable colorant .

Biological Activities

Hexahydropyrrolo[3,4-b]pyrroles exhibit a range of biological effects. Some derivatives act as inhibitors of protein methyltransferases, glycosyltransferases, and serotonin 5-HT-receptors. Additionally, they show promise as structural analogs of antibacterial fluoroquinolones .

Agonists and Antagonists

The compound’s structural variations allow for the design of specific agonists and antagonists. Researchers have identified hexahydropyrrolo[3,4-b]pyrrole derivatives as agonists for serotonin receptors and antagonists for integrin VLA-4 .

Medicinal Chemistry

Hexahydropyrrolo[3,4-b]pyrroles serve as valuable scaffolds in medicinal chemistry. Scientists explore their potential for developing novel drugs, especially in areas like cancer therapy, inflammation, and neurological disorders .

Synthetic Approaches

Researchers continue to investigate new synthetic routes to this heterocyclic system. The development of efficient methods for constructing hexahydropyrrolo[3,4-b]pyrroles remains an active area of study .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as hydrogenated pyrrolo[3,4-b]pyrroles, have been found to interact with various targets including protein methyltransferases , glycosyltransferases , and various serotonin 5-HT-receptors .

Mode of Action

It’s synthesized via a domino reaction of n-arylbromomaleimides with aminocrotonic acid esters . This process involves initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways related to protein methylation , glycosylation , and serotonin signaling .

Result of Action

Similar compounds have shown a variety of biological activities , including inhibition of protein methyltransferases , glycosyltransferases , and interaction with various serotonin 5-HT-receptors .

Propriétés

IUPAC Name |

1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-3-9-8(7)5-10/h7-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOOCNIUGLEZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2CCNC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)

![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2382239.png)

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382240.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2382246.png)

![(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2382247.png)

![N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2382248.png)

![1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2382250.png)

![N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2382255.png)